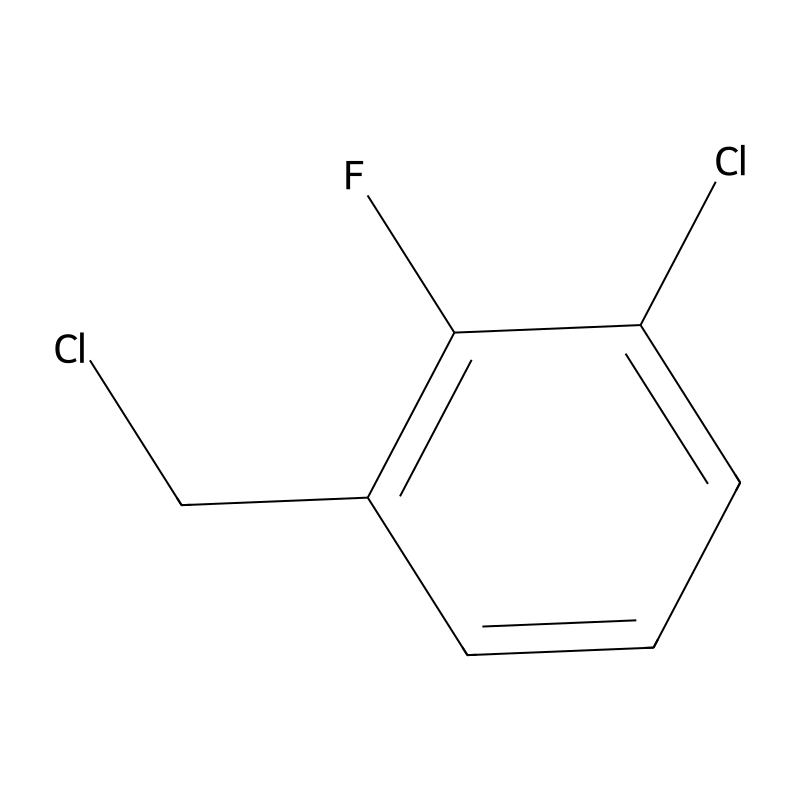1-Chloro-3-(chloromethyl)-2-fluorobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- “1-Chloro-3-(chloromethyl)-2-fluorobenzene” is also known as “m-Chlorobenzyl chloride”, “M,α-dichlorotoluene”, “3-Chlorobenzyl chloride”, and "α,3-dichlorotoluene" .
- It has a molecular formula of C7H6Cl2 and a molecular weight of 161.030 .
- One application that was found is its use in chromatography. Specifically, it can be analyzed using a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
One potential area of use could be in free radical substitution reactions . Toluene, which is a methylbenzene, can react with chlorine in a free radical substitution reaction . Given that “1-Chloro-3-(chloromethyl)-2-fluorobenzene” is a type of dichlorotoluene, it might be used in similar reactions.
1-Chloro-3-(chloromethyl)-2-fluorobenzene, with the chemical formula and a molecular weight of 179.02 g/mol, is an aromatic compound characterized by the presence of both chlorine and fluorine substituents on a benzene ring. The compound is also known by various names including m-Chlorobenzyl chloride and 3-Chlorobenzyl chloride. It features a chloromethyl group (-CH2Cl) and a fluorine atom at the 2-position relative to the chloro group at the 1-position on the benzene ring .
- Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution, where nucleophiles attack the carbon atom bonded to chlorine, leading to the formation of various derivatives.
- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine influences the reactivity of the benzene ring, allowing for electrophilic substitutions at positions ortho and para to these substituents.
- Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions such as Suzuki or Heck reactions, where it serves as a coupling partner with organometallic reagents .
Several synthetic routes exist for producing 1-chloro-3-(chloromethyl)-2-fluorobenzene:
- Chloromethylation of Fluorinated Benzene: This method involves reacting a fluorinated benzene derivative with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
- Halogenation Reactions: Starting from 1-chloro-3-fluorobenzene, further chlorination can yield the desired compound through controlled reaction conditions.
- Nucleophilic Substitution: By treating 1-chloro-3-fluorobenzene with chloromethyl methyl ether in the presence of a base, one can achieve substitution at the appropriate position .
1-Chloro-3-(chloromethyl)-2-fluorobenzene finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
- Chemical Research: Utilized in studies involving halogenated compounds to explore their reactivity and properties.
- Alkylating Agent: It is employed in synthesizing more complex organic molecules through alkylation reactions .
Interaction studies involving 1-chloro-3-(chloromethyl)-2-fluorobenzene typically focus on its reactivity with nucleophiles. These studies help elucidate its potential as an alkylating agent:
- Nucleophilic Attack: The chloromethyl group is susceptible to nucleophilic attack by amines, alcohols, or thiols, leading to various substitution products.
- Reactivity Profiles: Understanding how this compound interacts with biological molecules can provide insights into its potential toxicity or therapeutic effects.
Similar Compounds
Several compounds share structural similarities with 1-chloro-3-(chloromethyl)-2-fluorobenzene. Below is a comparison highlighting their unique features:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 1-Chloro-2-fluorobenzene | C7H6ClF | Contains only one chlorine atom and lacks a chloromethyl group. |
| 1-Chloro-3-(chloromethyl)benzene | C7H6Cl2 | Similar structure but lacks fluorine; used in similar applications. |
| 1-Bromo-3-(chloromethyl)-2-fluorobenzene | C7H6BrClF | Contains bromine instead of chlorine; different reactivity profile. |
| 1-Iodo-3-(chloromethyl)-2-fluorobenzene | C7H6IClF | Contains iodine, which may enhance reactivity compared to chlorine. |
These compounds illustrate variations in halogen substituents that influence their chemical behavior and applications in organic synthesis .








